molecular formula C18H14S B8759595 4-Biphenylyl phenyl sulfide CAS No. 59090-57-2

4-Biphenylyl phenyl sulfide

Cat. No.: B8759595
CAS No.: 59090-57-2
M. Wt: 262.4 g/mol
InChI Key: LLAVBEWIQQUQFR-UHFFFAOYSA-N
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Description

Historical Context and Significance in Contemporary Organic Chemistry

The significance of 4-biphenylyl phenyl sulfide (B99878) in contemporary organic chemistry lies in its nature as a bifunctional molecule. It possesses both the biphenyl (B1667301) unit, a rigid and electronically tunable scaffold, and a thioether linkage, which can be readily oxidized or participate in further coupling reactions. This dual-functionality makes it a valuable building block for the construction of more complex molecular architectures. The compound and its derivatives are recognized for their utility as intermediates in the synthesis of a variety of organic compounds, attracting interest for their potential in materials science and medicinal chemistry. ajgreenchem.comlookchem.com

Role as a Key Molecular Scaffold and Intermediate in Chemical Synthesis

The structural framework of 4-biphenylyl phenyl sulfide serves as a versatile platform for the synthesis of a wide array of functional molecules. Its utility as a key intermediate is prominently demonstrated in various cross-coupling reactions, where the biphenyl or the phenyl sulfide moiety can be further functionalized.

One of the primary applications of this compound is in the synthesis of more complex diaryl sulfides and their derivatives. For instance, it can be synthesized through the coupling of a phenylboronic acid with a phenolic ester, or via the reaction of an aryl halide with a thiol. sci-hub.se The compound itself can then be used as a starting material. For example, the sulfide linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which are important functional groups in medicinal chemistry. lookchem.com

Furthermore, the biphenyl unit can be functionalized through electrophilic substitution reactions, similar to benzene (B151609). rsc.org This allows for the introduction of various substituents onto the aromatic rings, leading to a diverse library of derivatives with tailored electronic and steric properties. The following table provides a representative, non-exhaustive overview of synthetic reactions involving this compound and its precursors.

ReactantsReagents and ConditionsProductResearch Focus
4-Bromobiphenyl, ThiophenolPalladium or Copper catalystThis compoundC-S cross-coupling methodologies
Biphenyl sulfoxide, Biphenyl sulfideP₂O₅, Methanesulfonic acid(4-phenylthio)phenyl diphenyl sulfonium (B1226848) hexafluorophosphate (B91526)Synthesis of photoinitiators
4-Iodo-1,1′-biphenyl, Diphenyl disulfideGold catalyst, P,N-ligandThis compoundGold-catalyzed C-S cross-coupling
This compoundOxidizing agent (e.g., m-CPBA)4-Biphenylyl phenyl sulfoxide/sulfoneAccess to oxidized sulfur-containing compounds
This compoundElectrophile (e.g., acyl chloride), Lewis acidAcylated this compoundFunctionalization of the biphenyl scaffold

Scope and Aims of Advanced Research in this compound Chemistry

The unique combination of a biphenyl scaffold and a sulfide linker in this compound has propelled its use in several areas of advanced research, with significant aims in materials science and medicinal chemistry.

In the realm of materials science , derivatives of this compound are being explored for their potential in organic electronics. The biphenyl core provides rigidity and thermal stability, while the sulfide group can be used to tune the electronic properties of the molecule. This makes them promising candidates for components in Organic Light-Emitting Diodes (OLEDs). rsc.org For example, related biphenyl derivatives are used as building blocks for fluorescent layers in OLEDs. rsc.orgajgreenchem.com Research is also directed towards the synthesis of high-performance polymers, such as poly(p-phenylene sulfide) (PPS), where the sulfide linkage is a key component of the polymer backbone. sci-hub.seresearchgate.net The incorporation of biphenyl units into such polymers can enhance their thermal and mechanical properties.

In medicinal chemistry , the biphenyl scaffold is a well-established pharmacophore found in numerous approved drugs. acs.org Derivatives of this compound are being investigated for a range of biological activities. The sulfide group can be oxidized to sulfoxides and sulfonamides, which are common functionalities in drug candidates. For instance, biphenyl sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of various enzymes, including carbonic anhydrases and histamine (B1213489) H3 receptors. acs.orgacs.org The aim of this research is to develop novel therapeutic agents with improved efficacy and selectivity.

The following table summarizes key areas of advanced research involving this compound and its derivatives.

Research AreaApplication/TargetKey Findings/Aims
Materials Science Organic Light-Emitting Diodes (OLEDs)Biphenyl derivatives serve as fluorescent emitters and building blocks for host materials. rsc.org
High-Performance PolymersPrecursor for poly(p-phenylene sulfide) and related polymers with enhanced thermal stability. sci-hub.seresearchgate.net
Medicinal Chemistry Carbonic Anhydrase InhibitorsBiphenyl-4-sulfonamides show potent and selective inhibition. acs.org
Histamine H3 Receptor AntagonistsBiphenyl sulfonamides have been identified as a new class of antagonists. acs.org
Anticancer AgentsBiphenyl carboxylic acid derivatives, which can be synthesized from biphenyl precursors, show activity against cancer cell lines. ajgreenchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59090-57-2

Molecular Formula

C18H14S

Molecular Weight

262.4 g/mol

IUPAC Name

1-phenyl-4-phenylsulfanylbenzene

InChI

InChI=1S/C18H14S/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H

InChI Key

LLAVBEWIQQUQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Biphenylyl Phenyl Sulfide and Analogues

Carbon-Sulfur Bond Formation Strategies

The formation of the aryl-sulfur bond is the key step in synthesizing compounds like 4-biphenylyl phenyl sulfide (B99878). The two main approaches are the coupling of an aryl electrophile with a sulfur nucleophile, often facilitated by a transition metal catalyst, or the direct substitution of a leaving group on an activated aromatic ring by a sulfur nucleophile.

Transition metal catalysis has become the most powerful and widely used method for constructing C–S bonds due to its high efficiency, functional group tolerance, and applicability to a wide range of substrates. nih.govnih.gov These reactions typically involve the coupling of aryl halides or triflates with thiols or their derivatives. Various metals, including palladium, nickel, copper, and iron, have been successfully employed as catalysts. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are among the most robust methods for the synthesis of aryl sulfides. These reactions, analogous to the well-known Buchwald-Hartwig amination, typically involve the coupling of an aryl halide or pseudohalide with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The general mechanism involves oxidative addition of the aryl electrophile to a Pd(0) species, followed by coordination of the thiolate, and finally, reductive elimination to yield the diaryl sulfide product and regenerate the Pd(0) catalyst. researchgate.net

The choice of ligand is critical for catalytic activity. Bulky, electron-rich phosphine ligands, such as bidentate DiPPF, have been shown to be highly effective, even for coupling with less reactive aryl chlorides. nih.gov While named reactions like the Suzuki-Miyaura coupling are primarily for C-C bond formation, the principles of palladium catalysis are central to these C-S coupling strategies. nih.govmdpi.com For instance, a Suzuki reaction could first be used to form the biphenyl (B1667301) scaffold, which is then subjected to a separate Pd-catalyzed thiolation step.

Aryl Halide/TriflateThiolCatalyst/LigandBase/SolventConditionsYieldRef
Aryl ChlorideThiophenolPd₂(dba)₃ / DiPPFNaOt-Bu / Toluene100 °C, 12-24 h>90% nih.gov
Aryl BromideThiophenolPd(OAc)₂ / DPEPhosK₃PO₄ / Toluene110 °C, 24 h95% sci-hub.se
Aryl IodideThiophenolPd/C / P(4-FC₆H₄)₃TBAF / Toluene120 °C, 24 hHigh mdpi.com
2-Bromo-6-methoxynaphthalene4-methoxythiophenolPd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 °C, 24 h95% nih.gov

Nickel catalysts offer a more cost-effective alternative to palladium and exhibit unique reactivity, particularly for coupling sterically hindered substrates or activating less reactive C-O bonds. acs.orgnih.govrsc.org Nickel-catalyzed C–S cross-coupling reactions follow a similar catalytic cycle to palladium, involving Ni(0)/Ni(II) intermediates. These methods can couple aryl halides, triflates, and even aromatic esters with a variety of thiols. acs.orgrsc.org The use of flexible bidentate phosphine ligands like DPEphos has been shown to enable the coupling of sterically demanding aryl triflates with alkyl thiols at room temperature. rsc.org

A notable development is the nickel-catalyzed aryl exchange reaction, which allows for the synthesis of aryl sulfides from two different aryl electrophiles (e.g., a 2-pyridyl sulfide and an aromatic ester) without the direct use of odorous thiols. acs.org

Aryl ElectrophileSulfur SourceCatalyst/LigandBase/SolventConditionsYieldRef
2-Biphenyl triflaten-HeptanethiolNi(cod)₂ / DPEphosKOAc / THFrt, 4 h96% rsc.org
Aryl BromideThiophenolNiCl₂(dppe)NaH / DioxaneReflux70-95% beilstein-journals.org
Phenyl pivalate2-Pyridyl sulfideNi(cod)₂ / dcyptZn, Zn(OAc)₂ / Toluene150 °C78% acs.org
4-Chlorotoluene1-DodecanethiolNiCl₂(dppp)NaOt-Bu / Toluene100 °C, 3 h98% wiley-vch.de

Copper-catalyzed methods, particularly the Ullmann condensation and the related Goldberg reaction, are classic and highly effective strategies for forming C–S bonds. elte.hu These reactions typically involve the coupling of an aryl iodide with a thiol, often using a stoichiometric or catalytic amount of a copper salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a base. google.com The reactions may require high temperatures, but the development of ligand-assisted protocols has allowed for milder conditions. For example, the use of diamine ligands can facilitate the coupling at lower temperatures. google.com These methods are valuable for their simplicity and the low cost of the copper catalyst. acs.orgresearchgate.net

Aryl HalideThiolCatalyst/LigandBase/SolventConditionsYieldRef
Aryl IodideThiophenolCuI / EthylenediamineK₂CO₃ / Dioxane110 °C81% nih.gov
3,5-DimethyliodobenzeneThiophenolCu₂OK₂CO₃ / Toluene110 °C, 24 hHigh google.com
Aryl Iodide2,2,2-Trifluoroethyl thioacetateCuBr / BenzylamineBenzylamine110 °C, 6 hGood elte.hu
BromobenzenePotassium thiocyanateCopper complexNaOH / Water130 °C, 48 h95% google.com

Iron-catalyzed C–S cross-coupling has emerged as an attractive, low-cost, and environmentally benign alternative to methods using precious metals. nih.govthieme-connect.com These reactions typically employ simple iron salts, such as iron(III) chloride (FeCl₃), to catalyze the S-arylation of thiols with aryl iodides. nih.govthieme-connect.com While effective, some studies have suggested that the catalytic activity in some iron-catalyzed systems may be attributable to trace copper impurities present in the iron salts or reagents. nih.gov Nevertheless, protocols using iron catalysts have been developed that provide moderate to good yields of diaryl sulfides under operationally simple conditions, sometimes even in aqueous media. thieme-connect.comsioc-journal.cn

Aryl HalideThiolCatalyst/LigandBase/SolventConditionsYieldRef
Aryl IodideAryl ThiolFeCl₃K₂CO₃ / Toluene130 °C91% nih.gov
IodobenzeneThiophenolFeCl₃ / trans-1,2-DiaminocyclohexaneNaOH / Water100 °C, 24 h78% thieme-connect.com
1-Iodo-4-nitrobenzeneThiophenolFe(acac)₃K₃PO₄ / DMF120 °C92% beilstein-journals.org
4-FluoronitrobenzeneThiophenolFeCl₃Na-ascorbate / Water100 °C, 12 h95% sioc-journal.cn

Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free route to aryl sulfides. researchgate.netacs.org This pathway is generally restricted to specific substrates where the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) located ortho or para to a good leaving group (typically a halide). wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. A sulfur nucleophile, such as a thiolate anion, attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl sulfide product. The use of strong bases like cesium carbonate or potassium phosphate (B84403) can facilitate the formation of the thiolate nucleophile in situ. researchgate.net

Aryl HalideThiolBase/SolventConditionsYieldRef
2,4-DinitrochlorobenzeneThiophenolNaOH / Water-High wikipedia.org
1-Fluoro-4-nitrobenzeneThiophenolK₃PO₄ / DMFrt, 10 min98% researchgate.net
o-DichlorobenzeneEthanethiolNaOH / Water (PTC)80 °C, 0.5 h98% acs.org
2,4-DifluorobenzenesulfonamidePhenoxideK₂CO₃ / NMP160 °CHigh researchgate.net

Radical-Mediated C-S Bond Formations

Radical-mediated reactions offer a powerful tool for the formation of carbon-sulfur bonds. These processes often involve the generation of highly reactive radical species that can participate in cross-coupling reactions. For instance, the photolysis, thermolysis, or oxidation of disulfides can generate thiyl radicals. rsc.org These reactive intermediates can then couple with aryl radicals, which can be formed from aryl halides via light-induced electron transfer, to produce diaryl sulfides. beilstein-journals.org This radical-radical cross-coupling is a key strategy for constructing the C-S linkage. beilstein-journals.orgresearchgate.net Another approach involves the in-situ generation of thiyl radicals from aryl thiols under photoredox conditions, which can then undergo further reactions to form C-S bonds. rsc.org

The use of electron donor-acceptor (EDA) complexes represents another facet of radical-mediated C-S bond formation. researchgate.net Visible light can be used to stimulate these complexes, activating substrates under milder conditions and facilitating the formation of the desired sulfide bond. researchgate.net

Aqueous Phase Catalytic Methods for Sulfide Synthesis

The development of synthetic methods in aqueous media is of significant interest due to environmental considerations. Catalytic systems that operate in water offer a greener alternative to traditional organic solvents. For the synthesis of sulfides, molybdenum-based catalysts have shown promise. For example, the complex [MoO(O2)2(pyrazole)2] has been demonstrated to be an effective catalyst for the oxidation of organic sulfides in water at low temperatures (25 °C) and with low catalyst loadings (0.2 mol%). bohrium.com While this example focuses on oxidation, the stability and activity of such catalysts in aqueous environments suggest their potential applicability in C-S bond-forming reactions.

The use of ferrite (B1171679) catalysts (MFe2O4, where M can be Fe, Cu, or Co) has also been explored for the oxidation of aqueous sulfide. conicet.gov.ar These catalysts, particularly those containing copper, show high activity in converting sulfide to other sulfur-containing species. conicet.gov.ar The mechanism involves the interaction of aqueous sulfide with metal cations on the ferrite surface, followed by electron transfer processes. conicet.gov.ar Although geared towards oxidation, this highlights the potential of metal oxide systems in activating sulfur compounds in aqueous media for various transformations, including C-S coupling.

Biphenyl Moiety Construction Strategies

The formation of the biaryl linkage is another critical aspect of synthesizing 4-biphenylyl phenyl sulfide.

Methodologies for Biaryl Linkage Formation within Sulfur-Containing Systems

The construction of biaryl systems in the presence of sulfur functionalities can be achieved through several innovative metal-free and metal-catalyzed approaches.

One notable metal-free strategy involves the reaction of aryl sulfoxides with phenols. This cascade reaction proceeds through an interrupted Pummerer reaction followed by a tandfonline.comtandfonline.com sigmatropic rearrangement to yield 2-hydroxy-2'-sulfanylbiaryls. researchgate.netnih.gov This method provides a unique pathway to biaryl structures by leveraging the reactivity of the sulfoxide (B87167) group. researchgate.net

Another approach utilizes S-arylphenothiazinium ions as arylation reagents for aryllithiums. rsc.org This transition-metal-free reaction selectively produces unsymmetrical biaryls. rsc.org A key advantage of this method is its tolerance for halogen substituents, such as bromo and iodo groups, which are often not compatible with other coupling methods like the Murahashi coupling. rsc.org The reaction proceeds through a tetraarylsulfurane intermediate, which decomposes to the biaryl and a diaryl sulfide. rsc.org Computational studies suggest that the reaction's selectivity is determined by the transition state energies of different pseudo-trigonal bipyramidal sulfurane intermediates. rsc.org

Advanced Functional Group Transformations and Derivatization

Once the this compound core is assembled, further modifications can be made, such as oxidation of the sulfide and halogenation of the aromatic rings.

Selective Oxidation of Sulfides to Sulfoxides and Sulfones

The selective oxidation of sulfides to either sulfoxides or sulfones is a fundamental and widely used transformation in organic synthesis, as these oxidized sulfur compounds have significant applications. sioc-journal.cncdmf.org.br A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation with high chemoselectivity. jchemrev.com

Hydrogen peroxide (H2O2) is a benign and attractive oxidant for these reactions. sioc-journal.cn Various metal and non-metal catalytic systems have been developed to be used in conjunction with H2O2. sioc-journal.cn For instance, magnetically separable nickel ferrite in combination with H2O2 serves as an efficient catalyst for the chemoselective oxidation of sulfides. jchemrev.com Metal-based tungstates, such as α-Ag2WO4 and NiWO4, have also been reported as effective and selective catalysts for the oxidation of sulfides to sulfones under mild, dark conditions. cdmf.org.br The mechanism is believed to involve hydroxyl radicals and singlet oxygen as redox mediators. cdmf.org.br

Other notable oxidizing systems include:

n-Butyltriphenylphosphonium dichromate (BTPPDC) in the presence of aluminum chloride, which can efficiently oxidize a wide range of sulfides to their corresponding sulfoxides or sulfones in high yields, both in solution and under microwave irradiation. tandfonline.com

Oxone , used alone or in combination with wet alumina (B75360) or silica (B1680970) gel, is another effective reagent for sulfoxidation, although it may require longer reaction times and reflux conditions. jchemrev.com

Iodosobenzene and Iodoxybenzoic acid (IBX) have been shown to be efficient for the chemoselective oxidation of sensitive sulfides to sulfoxides with short reaction times and good functional group compatibility. jchemrev.com

The choice of oxidant and reaction conditions allows for the controlled oxidation to either the sulfoxide or the sulfone.

Oxidizing SystemProductConditionsYield (%)
n-Butyltriphenylphosphonium dichromate/AlCl3SulfoxideMicrowave (0.75-5.5 min)85-96
n-Butyltriphenylphosphonium dichromate/AlCl3SulfoneRefluxing Acetonitrile (B52724) (30-270 min)92-96
α-Ag2WO4 / H2O2SulfoneDark, 1hHigh
NiWO4 / H2O2SulfoneDark, 2hHigh

Halogenation and Fluorination Strategies (e.g., Fluoro-Pummerer Rearrangement)

The introduction of fluorine into organic molecules is of great interest, and methods like the fluoro-Pummerer rearrangement provide a pathway to achieve this. researchgate.netuni.lu This reaction and its analogues are mild and efficient methods for producing α-fluorinated sulfides. uni.luoup.com

The fluoro-Pummerer rearrangement typically involves the oxidative fluorination of a sulfide. oup.com For example, treating a sulfide with a reagent like N-fluorobis(phenyl)sulfonimide can lead to the formation of an α-fluoro sulfide. oup.com The mechanism is proposed to involve an initial oxidative fluorination at the sulfur atom, followed by a Pummerer-type rearrangement of fluorine to the α-carbon. oup.com

Various fluorinating agents have been employed for this purpose:

Diethylaminosulfur trifluoride (DAST) in combination with N-iodosuccinimide (NIS) has been used for the one-step synthesis of β-amino-α-fluoro-sulfides from the corresponding β-amino-sulfides. researchgate.net

IF5-Et3N-3HF is a novel fluorinating reagent applicable to substrates with various electron-withdrawing groups. researchgate.net

Xenon difluoride can also be used for the direct fluorination of sulfides. oup.com

These methods offer a range of options for the selective introduction of fluorine atoms into sulfide-containing molecules, enabling the synthesis of valuable fluorinated analogues. researchgate.netuni.lu

Pummerer-Type Rearrangements and Related Transformations

The Pummerer rearrangement and its variants have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the synthesis of diaryl sulfides. acs.orgwikipedia.org Traditionally, the Pummerer reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, typically an anhydride (B1165640), to form an α-acyloxy thioether. wikipedia.orgresearchgate.net However, modifications of this reaction, often termed "interrupted Pummerer reactions," allow for the trapping of a thionium (B1214772) ion intermediate by a nucleophile, such as an arene, to form a new C-S bond. acs.orgnih.gov

A general and metal-free approach for the synthesis of unsymmetrical diaryl sulfides utilizes the reaction of an activated aryl methyl sulfoxide with an arene. rsc.org In this methodology, the aryl methyl sulfoxide is activated with an electrophilic reagent like trifluoromethanesulfonic anhydride (Tf₂O). This generates a highly reactive sulfonium (B1226848) intermediate, which then undergoes electrophilic aromatic substitution with a suitable arene. A subsequent demethylation step, often facilitated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields the final diaryl sulfide. rsc.org

For the specific synthesis of this compound, this strategy would involve the reaction of phenyl methyl sulfoxide with biphenyl. The reaction proceeds via the formation of an activated sulfoxide, which then acts as a sulfur electrophile in a reaction with biphenyl, followed by demethylation. rsc.org The regioselectivity of the reaction on the biphenyl ring is directed towards the para position due to steric and electronic factors.

Table 1: Synthesis of Diaryl Sulfides via a Pummerer-Type Reaction

EntryAryl Methyl SulfoxideAreneProductYield (%)
1Phenyl methyl sulfoxidep-Xylene4-Methylphenyl phenyl sulfide91
24-Methoxyphenyl methyl sulfoxideAnisoleBis(4-methoxyphenyl) sulfide85
34-Chlorophenyl methyl sulfoxide1,2-Dimethoxybenzene4-Chlorophenyl 3,4-dimethoxyphenyl sulfide78

Data sourced from a study on metal-free C-H thioarylation of arenes using methyl sulfoxides. rsc.org This table presents representative examples of the methodology.

Friedel-Crafts Reactions on Biphenyl Scaffolds

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the introduction of alkyl and acyl groups onto an aromatic ring. berkeley.edupressbooks.pub While classic Friedel-Crafts reactions are well-documented for biphenyl, leading to alkylated and acylated products, the direct Friedel-Crafts thiolation for the synthesis of diaryl sulfides is also a viable, though less commonly detailed, approach. Current time information in Bangalore, IN.nih.gov

The synthesis of this compound via a Friedel-Crafts reaction would conceptually involve the reaction of biphenyl with a suitable sulfur-containing electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.edu A potential electrophile for introducing the phenylthio group is phenylsulfenyl chloride (PhSCl). The Lewis acid would activate the sulfenyl chloride, facilitating the electrophilic attack on the biphenyl ring. As with other electrophilic aromatic substitutions on biphenyl, the substitution is expected to occur predominantly at the para position of one of the phenyl rings.

An alternative Friedel-Crafts approach for the synthesis of diaryl sulfoxides involves the reaction of arenes with thionyl chloride (SOCl₂) in the presence of a Lewis acid. ijcce.ac.ir This method can be adapted for the synthesis of diaryl sulfides. For instance, the reaction of biphenyl with thionyl chloride and a suitable Lewis acid could potentially lead to the formation of a sulfoxide intermediate, which could then be reduced to the target sulfide.

The synthesis of diaryl sulfones, which are related to sulfides, has been achieved through a triflic acid-catalyzed Friedel-Crafts reaction of aryl sulfonyl chlorides with arenes. researchgate.net This highlights the utility of Friedel-Crafts methodology in forming aryl-sulfur bonds.

Table 2: Examples of Friedel-Crafts Reactions on Aromatic Scaffolds for C-S Bond Formation

EntryAreneElectrophile/ReagentCatalystProduct Type
1Benzene (B151609)Thionyl chlorideAlCl₃Diaryl sulfoxide
2TolueneThionyl chlorideFeCl₃Diaryl sulfoxide
3AnisoleBenzenesulfonyl chlorideTriflic acidDiaryl sulfone

This table provides examples of related Friedel-Crafts reactions for the formation of diaryl sulfoxides and sulfones, illustrating the potential of this methodology for the synthesis of this compound. ijcce.ac.irresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 4 Biphenylyl Phenyl Sulfide

Elucidation Techniques for Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving 4-biphenylyl phenyl sulfide (B99878) relies on a combination of advanced analytical and computational techniques. These methods provide insights into reaction kinetics, identify transient intermediates, and characterize transition states.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for tracking the conversion of reactants to products. beilstein-journals.org Specialized NMR techniques can help identify intermediate species.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of products and intermediates, which is crucial for verifying proposed structures, such as radical adducts. beilstein-journals.org

UV-Vis Spectroscopy: This technique is used to monitor reactions, particularly those involving colored species or photocatalysts. It is also used to record the spectra of transient species in flash photolysis experiments. beilstein-journals.org

Kinetic Studies: Reaction progress is monitored over time to determine rate laws, reaction orders, and activation parameters. This information is vital for distinguishing between proposed mechanistic pathways. For instance, kinetic analysis can help determine whether a reaction is unimolecular or bimolecular.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are a powerful tool for mapping potential energy surfaces of a reaction. chemrxiv.org They can be used to calculate the energies of reactants, products, intermediates, and transition states, providing a theoretical basis for the most likely reaction pathway. chemrxiv.orgchemrxiv.org These calculations can, for example, help determine whether a proposed intermediate is stable enough to be formed under the reaction conditions. chemrxiv.org

Transient Species Detection:

Laser Flash Photolysis (LFP): This technique is essential for studying photochemical reactions. It uses a short, intense laser pulse to generate excited states and transient intermediates (like radicals or radical ions), which are then monitored by time-resolved spectroscopy. beilstein-journals.orgresearchgate.net This allows for the direct observation and characterization of short-lived species that are key to the reaction mechanism.

Radical Trapping Experiments: Chemical trapping agents are used to intercept and stabilize radical intermediates, forming a stable product that can be identified. For example, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used to trap carbon-centered radicals, providing evidence for a radical-based mechanism. beilstein-journals.orgchemrxiv.org

Technique Purpose in Mechanistic Studies Example Application
NMR Spectroscopy Structural characterization of reactants, products, and stable intermediates.Confirming the structure of a synthesized aryl sulfide. beilstein-journals.org
Mass Spectrometry Identification of reaction products and intermediates by their mass-to-charge ratio.Detecting the formation of a TEMPO adduct to a radical intermediate. beilstein-journals.org
DFT Calculations Modeling reaction pathways, transition states, and intermediate stabilities.Determining the most favorable decomposition pathway for polysulfide intermediates. chemrxiv.org
Laser Flash Photolysis Direct detection and kinetic analysis of short-lived excited states and radicals.Observing the formation and decay of triplet states and radical cations of sulfides. researchgate.netresearcher.life
Radical Trapping Providing indirect evidence for the existence of radical intermediates.Using BHT (2,6-di-tert-butyl-4-methylphenol) to trap sulfide radicals. chemrxiv.org

Mechanistic Studies of Sulfide Oxidation

The sulfur atom in 4-biphenylyl phenyl sulfide can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. Mechanistic studies on analogous aryl sulfides reveal complex pathways often involving radical intermediates.

One common pathway for photochemical oxidation involves singlet oxygen (¹O₂):

Singlet Oxygen Generation: A photosensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). Alternatively, direct UV irradiation of a solvent-oxygen mixture can also produce ¹O₂. chemrxiv.org

Electron Transfer: The sulfide can undergo an electron transfer to ¹O₂, forming a sulfide radical cation (Ar₂S•⁺) and a superoxide (B77818) radical anion (O₂•⁻). chemrxiv.org

Radical Coupling and Intermediate Formation: The sulfide radical cation and the superoxide radical can couple to form a transient persulfoxide intermediate (Ar₂S⁺OO⁻). chemrxiv.org

Oxygen Transfer: This highly reactive persulfoxide intermediate can then react with a second molecule of the sulfide. It transfers one of its oxygen atoms, yielding two molecules of the sulfoxide and regenerating molecular oxygen. chemrxiv.org

This mechanism explains the selective formation of sulfoxides without significant over-oxidation to sulfones under certain conditions. The involvement of radical cations has been supported by kinetic studies and product analysis in the oxidation of various aryl sulfides. researcher.life

Intermediate Species Role in Sulfide Oxidation Method of Detection/Inference
Singlet Oxygen (¹O₂) Initial oxidizing agent.Quenching experiments, specific chemical traps.
Sulfide Radical Cation (Ar₂S•⁺) Formed via electron transfer from the sulfide to ¹O₂.Laser flash photolysis, product analysis from fragmentation. researchgate.netresearcher.life
Superoxide Radical (O₂•⁻) Co-product of the initial electron transfer.EPR (Electron Paramagnetic Resonance) spectroscopy with spin traps. chemrxiv.org
Persulfoxide Intermediate Key oxygen-transfer species.Inferred from kinetics and stoichiometry (1 mole of intermediate oxidizes 2 moles of sulfide). chemrxiv.org

Oxygen Transfer Mechanisms

The oxidation of aryl sulfides, including structures analogous to this compound, can proceed through distinct mechanistic routes, primarily categorized as singlet oxygen mechanisms or electron transfer (ET) mechanisms. researchgate.net The operative pathway is highly dependent on the reaction conditions, such as the type of photosensitizer used. nih.govdntb.gov.ua

In photosensitized oxidations, two main mechanisms are typically considered for sulfides: reaction with singlet oxygen (¹O₂) or an electron transfer process. researchgate.net Studies on diphenyl sulfide, a structurally related compound, have shown that the choice of sensitizer (B1316253) dictates the pathway. nih.gov For instance, some sensitizers lead to the generation of singlet oxygen, which can oxidize sulfides to the corresponding sulfoxide, potentially via a persulfoxide intermediate. nih.govwikipedia.org

However, for many aryl sulfides, an electron-transfer mechanism is more common. nih.govacs.org This process involves the initial formation of a sulfide radical cation (R₂S•⁺). nih.govacs.org The subsequent steps can be complex, but a proposed unitary mechanism suggests that the sulfoxidation primarily results from the reaction of this sulfide radical cation with molecular oxygen (O₂), rather than with superoxide anion (O₂•⁻). researchgate.netnih.gov This reaction forms a stabilized intermediate (R₂S-O•-⁺O-SR₂) which then yields the sulfoxide, possibly through a radical cation chain pathway. nih.gov The efficiency of electron-transfer sulfoxidation appears to be largely independent of the specific sulfide structure. nih.gov

The competition between direct oxygen transfer and electron transfer has been demonstrated in the oxidation of various aryl sulfides by nonheme iron(IV)-oxo complexes. acs.orgnih.gov In these systems, an electron transfer-oxygen transfer (ET-OT) mechanism is supported by the formation of products derived from the fragmentation of the intermediate radical cation, alongside the expected S-oxidation products (sulfoxides). acs.orgnih.govfigshare.com The ratio of fragmentation to S-oxidation products is influenced by the electronic properties of the substituents on the aryl rings. acs.orgnih.gov

Table 1: Comparison of Proposed Mechanisms in Photosensitized Aryl Sulfide Oxidation.
Mechanism TypeKey Intermediate(s)DescriptionGoverning Factors
Singlet Oxygen ('O₂)PersulfoxideThe photosensitizer transfers energy to ground-state oxygen ('O₂) to form highly reactive singlet oxygen ('O₂). 'O₂ then directly attacks the sulfide sulfur atom. nih.govwikipedia.orgSensitizer type (e.g., those promoting intersystem crossing), solvent. nih.gov
Electron Transfer (ET)Sulfide Radical Cation (R₂S•⁺)The sulfide donates an electron to the excited photosensitizer, forming a radical cation. This intermediate reacts with molecular oxygen to yield the sulfoxide. nih.govacs.orgSensitizer type, oxidation potential of the sulfide. nih.gov

Role of Activated Intermediates (e.g., Thionium (B1214772) Ions, Sulfonium (B1226848) Salts)

In the chemical transformations of this compound, sulfonium salts are significant activated intermediates. evitachem.comresearchgate.net Specifically, the triarylsulfonium salt, (4-phenylthiophenyl)diphenylsulfonium, often prepared with counterions like hexafluorophosphate (B91526) or triflate, is a key derivative. evitachem.comresearchgate.netsigmaaldrich.com These salts are particularly important as cationic photoinitiators, which generate reactive species upon exposure to light. evitachem.comcymitquimica.com

The synthesis of these sulfonium salts can be achieved through methods such as the condensation of biphenyl (B1667301) sulfoxide with biphenyl sulfide using a dehydrating agent like phosphorus pentoxide or polyphosphoric acid. evitachem.comresearchgate.net For example, the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of polyphosphoric acid at 40–50 °C can produce (4-phenylthio)triphenylsulfonium hexafluorophosphate in high yield. researchgate.net

The photochemistry of triarylsulfonium salts has been extensively studied. Upon direct irradiation, most triarylsulfonium salts undergo cleavage to produce a variety of products. osti.gov However, the photolytic behavior of (4-phenylthio)phenyl-substituted sulfonium salts is distinct. osti.govucla.edu Unlike other triarylsulfonium salts that yield rearrangement products like phenylthiobiphenyls, the direct photolysis of [(4-phenylthio)phenyl]diphenylsulfonium salts gives exclusively diphenyl sulfide, benzene (B151609), and acid. osti.gov This specific decomposition pathway is proposed to occur from the triplet excited state. osti.govucla.edu

The mechanism for most other triarylsulfonium salts is thought to proceed from the singlet excited state, involving both heterolytic cleavage (to an aryl cation and a diaryl sulfide) and homolytic cleavage (to an aryl radical and a diarylsulfinyl radical cation pair). osti.gov These reactive intermediates then form the observed products through in-cage recombination or reaction with the solvent. osti.gov The unique behavior of the (4-phenylthio)phenyl derivative highlights how the substituent influences the excited-state chemistry and the nature of the activated intermediates and final products. osti.gov

Table 2: Summary of Photolysis Products for Triarylsulfonium Salts.
Sulfonium Salt TypeProposed Excited StateMajor Photolysis ProductsReference
Triphenylsulfonium Salts (General)SingletDiphenyl sulfide, Phenylthiobiphenyls (rearrangement products) osti.gov
[(4-Phenylthio)phenyl]diphenylsulfonium SaltsTripletDiphenyl sulfide, Benzene, Acid (no rearrangement) osti.govucla.edu

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Biphenylyl Phenyl Sulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-biphenylyl phenyl sulfide (B99878). By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

¹H NMR: The ¹H NMR spectrum of 4-biphenylyl phenyl sulfide is expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.0 ppm). The spectrum would contain distinct multiplets corresponding to the protons on the phenyl and biphenyl (B1667301) rings. The specific chemical shifts and coupling patterns arise from the electronic environment of each proton and its proximity to neighboring protons, allowing for the assignment of signals to specific positions on the aromatic rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for each unique carbon atom in the aromatic rings. The chemical shifts would differentiate between carbons bonded to hydrogen, carbons at the ring junctions, and the two carbons directly bonded to the sulfur atom (ipso-carbons). These ipso-carbons are typically found at characteristic chemical shifts influenced by the electronegativity and anisotropy of the sulfur atom.

¹⁹F NMR: ¹⁹F NMR spectroscopy is not applicable to the parent this compound compound as it lacks fluorine atoms. However, this technique would be essential for characterizing fluorinated derivatives, providing highly sensitive and specific signals for each unique fluorine environment within the molecule.

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on the analysis of similar compounds. Actual experimental values may vary.

NucleusPredicted Chemical Shift (ppm)Description
¹H~7.20 - 7.80Multiple signals corresponding to the 13 aromatic protons on the biphenyl and phenyl rings.
¹³C~125 - 142Multiple signals for the 18 aromatic carbons, including quaternary and protonated carbons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Molecular Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Ring Stretch1600 - 1450
C-S Stretch800 - 600

Mass Spectrometry (MS and High-Resolution MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS techniques, such as electron ionization (EI), would show a prominent molecular ion peak (M⁺) corresponding to the integer mass of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₈H₁₄S), the calculated monoisotopic mass is 262.08163 Da. An experimental HRMS measurement confirming this exact mass would verify the elemental composition and rule out other potential formulas with the same nominal mass, thereby confirming the compound's identity and high purity.

Table 3: Predicted HRMS Data for this compound Adducts Data sourced from PubChem.

AdductFormulaPredicted m/z
[M]⁺C₁₈H₁₄S262.08108
[M+H]⁺C₁₈H₁₅S263.08891
[M+Na]⁺C₁₈H₁₄NaS285.07085

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable data on the molecular geometry of this compound if a suitable single crystal can be grown.

The analysis would yield precise bond lengths, bond angles, and torsion (dihedral) angles. Of particular interest would be the C-S-C bond angle and the dihedral angles between the planes of the three aromatic rings. This information reveals the extent of planarity or twisting in the molecule, which has significant implications for its packing in the crystal lattice and its electronic properties. While a public crystal structure for this compound is not currently available, this technique remains the gold standard for solid-state structural determination.

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of aromatic compounds. Using a nonpolar stationary phase (such as C18 or a biphenyl-functionalized column) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), this compound can be separated from starting materials, byproducts, or impurities. Purity is assessed by the presence of a single, sharp peak in the chromatogram, with detection typically performed using a UV detector set to a wavelength where the compound strongly absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of thermally stable and volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides both retention time data for quantification and mass spectra for definitive identification of the main peak and any impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₈H₁₄S). A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₈H₁₄S)

ElementAtomic MassCountTotal MassMass Percent (%)
Carbon (C)12.01118216.19882.40%
Hydrogen (H)1.0081414.1125.38%
Sulfur (S)32.06132.0612.22%
Total 262.37 100.00%

Computational and Theoretical Studies of 4 Biphenylyl Phenyl Sulfide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds. For 4-biphenylyl phenyl sulfide (B99878), DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its three-dimensional structure and electron distribution.

Electronic structure predictions from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and electronic transitions of the molecule. A smaller gap generally indicates higher reactivity and easier electronic excitation.

Table 1: Predicted Geometrical Parameters for 4-Biphenylyl Phenyl Sulfide from DFT Calculations

ParameterValue
C-S Bond Length (Biphenyl side)~1.77 Å
C-S Bond Length (Phenyl side)~1.77 Å
C-S-C Bond Angle~103.5°
Biphenyl (B1667301) C-C Inter-ring Bond Length~1.49 Å
Biphenyl Inter-ring Dihedral Angle~38-45°

Note: The values presented are typical for aryl sulfides and biphenyl systems and are intended to be representative. Actual values would be obtained from specific DFT calculations on this compound.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.0 to -5.5 eV
LUMO Energy-1.5 to -1.0 eV
HOMO-LUMO Gap4.0 to 4.5 eV
Dipole Moment1.0 to 1.5 D

Note: These values are estimations based on similar aromatic sulfide compounds and can vary depending on the specific functional and basis set used in the calculation.

Quantum Chemical Calculations for Reaction Pathway Analysis and Mechanistic Insights

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding the synthesis and reactivity of this compound.

For instance, in the synthesis of aryl sulfides, several methods exist, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Quantum chemical calculations can model these reaction pathways to determine the most energetically favorable route. These studies can reveal the role of catalysts, the nature of intermediates, and the factors that control regioselectivity and reaction rates. Mechanistic studies have explored competing catalytic cycles in sulfide transfer reactions, highlighting the energy barriers that favor the desired pathway. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and other dynamic processes.

For a flexible molecule like this compound, with rotatable bonds, MD simulations can explore the accessible conformational space. nih.gov The simulations can reveal the preferred dihedral angles between the aromatic rings and the dynamics of their interconversion. This information is crucial for understanding how the molecule's shape fluctuates in different environments, such as in solution or when interacting with other molecules. The conformational mobility of biphenyl derivatives has been extensively studied to understand how substitution patterns influence their properties. nih.gov

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. For this compound, theoretical calculations can aid in the assignment of peaks in infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the absorption bands observed experimentally. Theoretical and experimental studies on related fluorinated biphenyl compounds have shown good correlation between calculated and observed spectroscopic data. acs.org Similarly, the vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra, allowing for a detailed assignment of the vibrational modes of the molecule. For biaryl compounds, DFT approaches have been successfully used to predict 1H and 13C NMR chemical shifts, providing insights into their solution-state conformations. researchgate.net

Electronic Transport Properties and Molecular Switching Investigations

The electronic properties of single molecules are of great interest in the field of molecular electronics. Theoretical calculations, often combining DFT with non-equilibrium Green's function (NEGF) formalism, are used to investigate the electron transport properties of molecules sandwiched between electrodes.

For molecules with biphenyl units, the conductance is known to be sensitive to the dihedral angle between the phenyl rings. aip.org Twisting the rings alters the π-conjugation, thereby modulating the flow of current through the molecule. This property makes biphenyl-based molecules potential candidates for molecular switches. Theoretical studies can model the current-voltage (I-V) characteristics of a molecular junction incorporating this compound. These investigations can predict how the conductance changes with the molecular conformation, providing a basis for the rational design of molecular electronic devices. The switching behavior is often linked to the differences in molecular geometry, frontier molecular orbital energies, and the HOMO-LUMO gap between different conformational states. du.ac.ir

Catalytic Roles and Applications in Advanced Chemical Research

4-Biphenylyl Phenyl Sulfide (B99878) and its Derivatives as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the ligand bound to a central metal atom is paramount in dictating the catalyst's activity, selectivity, and stability. Biphenyl-based phosphine (B1218219) ligands are a well-established class of "privileged ligands," particularly in palladium-catalyzed cross-coupling reactions, due to their steric bulk and electron-donating properties which facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Derivatives of 4-biphenylyl phenyl sulfide, particularly those functionalized with phosphine groups (e.g., diphenylphosphino moieties), can be designed to act as effective ligands. The general structure of such a ligand would feature the bulky biphenyl (B1667301) group, which influences the coordination sphere of the metal center, and the sulfide linkage, which can introduce conformational flexibility. The design of such ligands is often tailored to optimize performance in specific reactions. For example, bulky R groups on the phosphorus atom in biphenyl-2-ylphosphine ligands are used to restrict the free rotation of the C-P bond, thereby creating a well-defined and sterically demanding environment around the metal center. nsf.gov This principle can be extended to ligands derived from this compound to enhance catalytic efficiency.

These types of ligands have shown high efficacy in a variety of challenging C-C and C-X (where X is a heteroatom) cross-coupling reactions. acs.org The performance of several advanced biarylphosphine ligands, which share the core structural motif relevant to derivatives of this compound, is summarized in the table below.

Performance of Biphenyl-Based Phosphine Ligands in Homogeneous Catalysis
Ligand TypeReactionMetal CatalystKey FindingsReference
Biarylphosphines (e.g., tBuXPhos)Buchwald-Hartwig AminationPalladiumπ-Allylpalladium complexes with bulky biarylphosphine ligands are easily activated and show high efficiency for C-N bond formation. acs.org
Biphenyl-2-ylphosphine DerivativesGold-Catalyzed Nucleophilic AdditionsGold(I)Ligands can be designed with functional groups that create a secondary coordination sphere, enabling metal-ligand cooperation and enhancing reactivity. nsf.gov
Axially Chiral BiphenyldiolsAsymmetric Addition of Diethylzinc to AldehydesTitaniumThe diverse and adjustable nature of substituents on the biphenyl core allows for fine-tuning of enantioselectivity for different substrates. nih.gov
Biphenyl PhosphineHydroformylation, Asymmetric HydrogenationRhodium, RutheniumRecognized as an effective ligand scaffold for various metal-catalyzed reactions beyond cross-coupling. nih.gov

Heterogeneous Catalysis Involving Biphenyl Sulfide Motifs

The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture and their potential for recyclability, which are critical for industrial applications and green chemistry. researchgate.net The biphenyl sulfide motif can be incorporated into solid materials to create novel heterogeneous catalysts. This can be achieved by synthesizing polymers containing the repeating sulfide-aryl unit or by immobilizing molecules with this motif onto a solid support like silica (B1680970) or alumina (B75360). researchgate.netsemanticscholar.org

One prominent example of a material class related to this motif is sulfide organic polymers (SOPs). rsc.org These materials, which contain multiple carbon-sulfur-carbon bonds, have recently been explored as metal-free heterogeneous Lewis acid catalysts. The catalytic activity arises from the electronic properties of the sulfur atoms within the polymer network. Similarly, polyphenylene sulfide (PPS), a high-performance polymer, has been identified as a novel metal-free organic polymeric photocatalyst. x-mol.net Its structure, featuring an alternating arrangement of thioether bonds and benzene (B151609) rings, generates an intrinsic polarization that promotes the separation of photogenerated charge carriers, a key factor for efficient photocatalysis. x-mol.net

These examples demonstrate the potential for creating heterogeneous catalysts based on the biphenyl sulfide structure. By using this compound as a monomer or a precursor for surface functionalization, it is conceivable to design solid catalysts for a range of organic transformations.

Catalytic Transformations of Sulfur-Containing Compounds

Aromatic sulfides are common components in crude oil and are precursors to sulfur oxide (SOx) emissions when fuels are combusted. Consequently, significant research is dedicated to catalytic methods for their removal. In this context, this compound can be viewed as a representative substrate for studying the efficacy of desulfurization catalysts.

Oxidative desulfurization (ODS) is an increasingly important technology that serves as a complementary process to traditional hydrodesulfurization. rsc.orgmdpi.com The ODS process involves two main steps: the catalytic oxidation of sulfur-containing compounds (sulfides) to their corresponding sulfoxides or sulfones, followed by the removal of these more polar oxidized compounds via extraction or adsorption. mdpi.com The key advantage of ODS is its ability to operate under mild conditions (ambient temperature and pressure) without the need for high-pressure hydrogen. rsc.orgmdpi.com

A variety of catalytic systems have been developed for the oxidation of organic sulfides. Diphenyl sulfide, a structurally similar but simpler molecule than this compound, is often used as a model substrate to evaluate catalyst performance. Effective catalysts include nickel salts of Keggin heteropolytungstates and polyoxometalates confined within carbon nanotubes, which have shown high conversion rates and selectivity. researchgate.netacs.org

Catalytic Performance in the Oxidation of Diphenyl Sulfide
Catalyst SystemOxidantReaction ConditionsConversion (%)SelectivityReference
Ni₃PW₁₁NiO₄₀HH₂O₂75°C, 15 min90100% to Sulfone (after 3h) researchgate.net
Ni₂SiW₁₂O₄₀/PCHH₂O₂75°C, 3h8788.9% to Sulfoxide (B87167) researchgate.net
{H₃PMo₁₂}@SWCNTH₂O₂50°CHigh activity, rate constant k=0.076 min⁻¹Selective oxidation acs.org
(R)-6,6′-Diphenyl-BINOL / Ti(O-i-Pr)₄TBHPRoom Temp.Good yieldsUp to 90% ee for sulfoxide scispace.com

Hydrodesulfurization (HDS) is the conventional and dominant technology used in petroleum refineries to remove sulfur from fuel feedstocks. tue.nlfao.org The process involves treating the feedstock with hydrogen gas at high temperatures and pressures in the presence of a heterogeneous catalyst, typically cobalt- or nickel-promoted molybdenum sulfide (CoMoS or NiMoS) supported on alumina. mdpi.commdpi.com The HDS reaction cleaves the carbon-sulfur bonds, converting the organosulfur compounds into hydrocarbons and hydrogen sulfide (H₂S). gaylordchemical.com

Aromatic sulfur compounds like dibenzothiophene (B1670422) and its alkylated derivatives are particularly resistant to HDS, often referred to as refractory sulfur compounds. jpn.orgresearchgate.net The steric hindrance caused by alkyl groups near the sulfur atom can limit the molecule's access to the active sites on the catalyst. researchgate.net Although this compound is not as sterically hindered as 4,6-dimethyldibenzothiophene, its removal would still proceed via the catalytic cleavage of its C-S bonds. Noble metal catalysts, such as those based on palladium, platinum, and rhodium, have also been investigated for HDS and have shown excellent performance, particularly due to their high hydrogenation (HYD) capabilities which can facilitate the desulfurization of refractory compounds. jpn.org

Design and Development of Novel Catalytic Systems

The this compound scaffold serves as a versatile building block for the design and development of new catalytic systems. The principles learned from existing successful catalysts can be applied to create novel systems based on this specific molecule.

For Homogeneous Catalysis: The development of new ligands is a central theme. Starting from the this compound core, one could synthesize a library of phosphine ligands by varying the substituents on the phosphorus atom and the biphenyl rings. This approach allows for the fine-tuning of both steric and electronic properties to create ligands tailored for specific, challenging chemical transformations. nih.gov The goal is to develop systems that are not only highly active and selective but also robust and practical for broader application. nih.gov

For Heterogeneous Catalysis: The focus is on incorporating the biphenyl sulfide motif into solid materials. This could involve the polymerization of functionalized this compound monomers to create porous organic polymers with intrinsic catalytic sites. rsc.org Another strategy is the covalent grafting of the molecule onto the surface of stable, high-surface-area supports like mesoporous silica or carbon materials. This approach combines the well-defined molecular nature of a single-site catalyst with the practical benefits of a heterogeneous system. researchgate.net The development of such novel solid-supported catalysts is a key area of research aimed at bridging the gap between the high performance of homogeneous catalysts and the operational simplicity of heterogeneous ones. semanticscholar.org

Integration and Applications in Advanced Materials Science Focus on Chemical Architecture

Incorporation into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Semiconductors)

The biphenyl (B1667301) unit is a well-established building block for organic semiconductors due to its rigid conjugated structure and excellent thermal stability. nbinno.comnih.gov When incorporated into organic electronic materials, the 4-biphenylyl phenyl sulfide (B99878) moiety can contribute to enhanced performance by influencing charge transport, thermal resistance, and morphological stability. nbinno.com

Organic Semiconductors: Biphenyl compounds are widely utilized in organic semiconductors, including those for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.comnih.gov The rigid biphenyl structure promotes intermolecular π-π stacking, which is crucial for efficient charge transport. alfa-chemistry.com The introduction of a phenyl sulfide group can modulate the electronic properties of the biphenyl core. The sulfur atom, with its lone pair of electrons and available d-orbitals, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning is critical for matching the energy levels of other materials within a device to ensure efficient charge injection and transport. nih.gov

Quantum transport calculations on single biphenyl molecules anchored to gold electrodes with sulfur atoms (thiolates) have shown that the nature of the chalcogen anchor significantly impacts the current-voltage characteristics. aip.org Specifically, dithiol-biphenyl molecules exhibit higher current compared to their selenium or tellurium analogs, highlighting the effectiveness of sulfur linkages in molecular electronics. aip.org The incorporation of biphenyl groups into arylamine-based push-pull systems has been shown to induce high hole-mobility, a desirable characteristic for hole-transporting materials (HTMs) in organic solar cells and OLEDs. rsc.org

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials based on biphenyl derivatives are often used as hosts for emitting dopants, as charge-transporting layers, or as the emitters themselves. alfa-chemistry.comnih.gov The high thermal stability of the biphenyl unit contributes to the operational lifetime of the device. nbinno.com Furthermore, biphenyl compounds often have a low HOMO energy level, which can effectively block the transport of holes, confining electron-hole recombination to the desired emitting layer and thus increasing device efficiency. alfa-chemistry.com Sulfur-containing heterocyclic compounds, including those with phenylsulfone moieties, are appealing building blocks for new generations of luminescent materials due to the electron-deficient nature of oxidized sulfur, which aids in electron injection and transport. rsc.org A biphenyl derivative, 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (B140535) (DPVBi), has been successfully used as an efficient hole-injection layer in OLEDs, significantly improving current and luminance efficiencies by reducing the energy barrier between the anode and the emitting layer. nih.gov

Table 1. Properties and Roles of Biphenyl Derivatives in Organic Electronics.
Derivative TypeKey Structural FeaturePrimary Role in DeviceNotable PropertyReference
Biphenyl EnaminesBiphenyl core with enamine groupsp-type semiconductor / Hole-Transport Material (HTM)High thermal stability and carrier drift mobility up to 2 × 10⁻² cm²V⁻¹s⁻¹ nih.govroyalsocietypublishing.org
DPVBiBiphenyl core with diphenylvinyl groupsHole-Injection Layer (HIL)Reduces hole injection barrier by >0.2 eV nih.gov
Arylamine Push-Pull SystemsN,N-bis(4-biphenylyl)aniline donorHTM in Organic Solar CellsInduces high hole-mobility, leading to high fill factors (>73%) rsc.org
Dithiol-biphenylBiphenyl with sulfur anchorsMolecular conductorHigher current transport compared to selenium/tellurium analogs aip.org

Role in Liquid Crystalline Materials and Metal-Organic Frameworks (MOFs)

The distinct structural components of 4-biphenylyl phenyl sulfide lend themselves to applications in both liquid crystals and as potential ligands for metal-organic frameworks.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. digitellinc.com The ability to tailor the organic ligand is a key feature of MOF design. digitellinc.commdpi.com While this compound itself is not a common MOF ligand, its constituent parts suggest its potential. Biphenyl units, typically functionalized with coordinating groups like carboxylates (e.g., biphenyldicarboxylic acid), are frequently used as rigid linkers to create robust frameworks with permanent porosity. nbinno.com The sulfide moiety also offers a potential coordination site. While less common than carboxylate or pyridyl groups, metal-sulfur coordination is a known interaction in materials chemistry. rsc.org The incorporation of sulfur atoms into MOFs can introduce unique electronic properties, leading to applications such as semiconducting MOFs. nih.gov Therefore, a bifunctionalized derivative of this compound could act as a linker to build novel MOFs with tailored pore environments and functionalities. digitellinc.com

Polymer Chemistry: Synthesis of Poly(arylene sulfide sulfone)s and Related Polymers

The this compound structure is a key component of high-performance polymers such as poly(arylene sulfide sulfone)s (PASS). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. nbinno.comresearchgate.net The incorporation of the rigid biphenyl unit into the polymer backbone significantly enhances the glass transition temperature (Tg) and thermal stability. researchgate.netjst.go.jp

The synthesis of these polymers typically proceeds through a nucleophilic aromatic substitution polycondensation reaction. nih.govgoogle.com In this process, a dihalogenated aromatic sulfone monomer reacts with an alkali metal sulfide (like sodium sulfide) in a polar aprotic solvent at elevated temperatures. google.com A monomer containing the this compound structure could be synthesized and then polymerized, or the biphenyl moiety could be introduced via a specific monomer like 4,4′-dihydroxybiphenyl or a dihalogenated biphenyl. researchgate.net The resulting polymers possess a combination of desirable properties imparted by each component: the sulfide linkage provides some flexibility and chemical resistance, while the sulfone and biphenyl groups contribute to high thermal stability and rigidity. nih.gov

Table 2. Synthesis Methods for Related High-Performance Polymers.
Polymer TypeTypical MonomersPolymerization MethodKey Polymer PropertiesReference
Poly(arylene sulfide/sulfone)Dihalogenated aromatic sulfone, Alkali metal sulfideNucleophilic substitutionHigh thermal stability, chemical resistance google.com
Sulfonated Poly(arylene ether sulfone) (SPAES)Bis(4-fluorophenyl) sulfone, Dihydroxy aromatic compoundsCondensation polymerizationProton conductivity, used in fuel cells nih.gov
Poly(arylene ether sulfone)s with biphenylene (B1199973) groups4,4′-bis(4-hydroxyphenyl)diphenyl sulfone, 4,4′-sulfonylbis(fluorobenzene)Nucleophilic substitutionHigh glass transition temperature (up to 300 °C) researchgate.net

The resulting polymers are used in demanding applications, including coatings, films, and molded objects for the aerospace, automotive, and electronics industries. nbinno.comgoogle.com

Supramolecular Chemistry and Self-Organized Systems

Supramolecular chemistry focuses on the chemistry of non-covalent interactions, where molecules self-assemble into larger, ordered structures. fortunejournals.commdpi.com The aromatic nature of this compound makes it an ideal candidate for participating in such assemblies.

The self-assembly of systems containing this compound is governed by a variety of non-covalent interactions. fortunejournals.com

π-π Stacking: The electron-rich biphenyl and phenyl groups are prone to engage in π-π stacking interactions, where the aromatic rings arrange in a face-to-face or face-to-edge manner. This is a primary driving force for the aggregation and ordering of aromatic molecules. chinesechemsoc.org

Hydrogen Bonding: While the parent molecule does not have strong hydrogen bond donors or acceptors, derivatives functionalized with groups like amides, carboxylic acids, or hydroxyls would be strongly influenced by hydrogen bonding. mdpi.comchinesechemsoc.org

C-H···π Interactions: The hydrogen atoms on the periphery of the phenyl rings can interact with the electron-rich face of an adjacent aromatic ring. These interactions are weaker than hydrogen bonds but play a significant cooperative role in the stability of the final supramolecular structure. rsc.org

Sulfur-involved Interactions: The sulfur atom can participate in various weak interactions, including C–H···S hydrogen bonds and interactions with metal centers or other heteroatoms. rsc.org

These cooperative interactions dictate the packing of molecules in the solid state and the formation of ordered aggregates in solution, leading to materials with emergent properties. bohrium.comresearchgate.net

Supramolecular systems are often dynamic, meaning their structure and morphology can change in response to external stimuli such as temperature, solvent composition, or the introduction of chemical species. mdpi.com Systems built from biphenyl derivatives have demonstrated the ability to undergo dynamic transitions between different morphologies, such as from nanofibers to nanospheres. chinesechemsoc.orgchinesechemsoc.org

In one study, a molecule with a biphenyl central core coupled to phenylalanine groups was shown to self-assemble into superhelical fibers. chinesechemsoc.org The addition of metal ions, which coordinate to the molecules, triggered an in-situ morphological transition from these fibers into nanospheres. This transition could be reversed through a redox reaction, demonstrating a controllable, dynamic system. chinesechemsoc.orgchinesechemsoc.org

Similarly, systems involving disulfide bonds are known for their dynamic covalent chemistry, where the reversible breaking and forming of S-S bonds allows the system to adapt and reorganize. mdpi.comresearchgate.net While a sulfide (C-S-C) linkage is not dynamically covalent in the same way, the principles of stimuli-responsive behavior can be applied. For example, supramolecular polysulfide polymers cross-linked by metal-ligand interactions can be assembled and disassembled by the addition of metal ions or chelating agents, respectively. rsc.org This highlights how the sulfide component, when part of a larger, intelligently designed system, can contribute to dynamic and controllable materials. The self-assembly of biphenyl units can also be influenced by friction at high temperatures, leading to enhanced mechanical properties through π-π interactions. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-biphenylyl phenyl sulfide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiols (e.g., biphenyl-4-thiol) can react with aryl halides (e.g., bromobenzene) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF. Optimizing reaction temperature (80–120°C), stoichiometry (1:1.2 thiol:halide), and catalyst loading (2–5 mol%) improves yields >75% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm) and sulfur-linked carbons.
  • FT-IR : Identify C-S stretching vibrations (650–750 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., m/z 278 for C₁₈H₁₄S).
  • X-ray Diffraction : Resolve crystal structure and confirm bond angles (C-S-C ~105°) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How does this compound perform in catalytic sulfide-to-sulfoxide oxidation, and what factors optimize oxidant efficiency?

  • Methodological Answer : Using a POM-based catalyst (e.g., Zn₄-ε-Keggin clusters), selective oxidation with H₂O₂ achieves >99% sulfoxide yield in 10 minutes. Key factors include:

  • O/S molar ratio : Maintain ≤1.5 to minimize over-oxidation to sulfones.
  • Solvent choice : Acetonitrile enhances reaction kinetics vs. DMF.
  • Catalyst recyclability : Retains >90% efficiency after 5 cycles .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for Pd-catalyzed coupling. Key parameters:

  • Electron density maps : Highlight nucleophilic sulfur sites.
  • Activation energy barriers : Predict feasibility of aryl halide substitutions (ΔG‡ <25 kcal/mol).
  • Solvent effects : PCM models simulate polarity impacts on reaction rates .

Q. How do structural modifications (e.g., electron-withdrawing groups) alter the biological activity of this compound derivatives?

  • Methodological Answer : Introduce substituents (e.g., -NO₂, -CF₃) at the biphenyl para-position to enhance antimicrobial activity.

  • MIC assays : Against S. aureus, nitro-derivatives show MIC = 8 µg/mL vs. 32 µg/mL for parent compound.
  • Docking studies : Sulfur-π interactions with bacterial enzyme active sites (e.g., FabI) correlate with potency .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Methodological Answer : Conduct systematic reviews using EPA’s ToxRefDB and apply Bradford Hill criteria to assess causality. For example:

  • Dose-response consistency : Compare LD₅₀ values (oral vs. dermal) from OECD 423/404 tests.
  • Confounder analysis : Control for impurities (e.g., residual Pd) via ICP-MS .

Q. How does this compound interact with environmental matrices, and what degradation pathways dominate?

  • Methodological Answer : Aerobic soil metabolism studies (OECD 307) show half-life (t₁/₂) = 30–60 days.

  • Photolysis : UV irradiation (λ = 254 nm) cleaves C-S bonds, generating biphenyl and thiophenol.
  • Microbial degradation : Pseudomonas spp. metabolize sulfide to sulfonate via monooxygenase enzymes .

Methodological Notes

  • Data Validation : Cross-reference experimental results with ChemSpider/PubChem entries (e.g., CSID:9607175) to confirm structural accuracy .
  • Advanced Instrumentation : Use SC-XRD (e.g., Bruker D8 Venture) for crystallographic data and GC-MS (e.g., Agilent 5977B) for trace analysis .

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